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Compound of Interest

Compound Name: 4-Bromo-3-methoxybenzonitrile

Cat. No.: B054132 Get Quote

This technical guide provides a comprehensive analysis of the expected spectroscopic

signature of 4-Bromo-3-methoxybenzonitrile (CAS No: 120315-65-3). As a key intermediate

in organic synthesis, particularly in the development of pharmaceutical compounds,

unambiguous structural confirmation is paramount. While complete, published experimental

spectra for this specific molecule are not readily available in public databases, this document

outlines the core principles and predicted data based on established spectroscopic theory and

analysis of structurally analogous compounds. This guide is intended for researchers,

chemists, and quality control professionals who require a robust framework for identifying and

verifying this compound.

Molecular Structure and Spectroscopic Implications
4-Bromo-3-methoxybenzonitrile is a disubstituted benzonitrile with the molecular formula

C₈H₆BrNO and a molecular weight of approximately 212.04 g/mol .[1][2] The molecule's

architecture, featuring a nitrile (-C≡N), a methoxy (-OCH₃), and a bromine atom on a benzene

ring, dictates a unique and predictable spectroscopic fingerprint. The electron-withdrawing

nature of the nitrile and bromine, contrasted with the electron-donating methoxy group, creates

a distinct electronic environment for each proton and carbon atom, leading to a well-resolved

NMR spectrum.

For clarity in spectral assignments, the following numbering scheme will be used:

Caption: Structure of 4-Bromo-3-methoxybenzonitrile with atom numbering.
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Analytical Workflow for Structural Verification
A multi-technique spectroscopic approach is essential for the unequivocal identification of an

organic compound. Each technique provides a unique piece of the structural puzzle, and

together they form a self-validating system.
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Caption: General workflow for spectroscopic identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen

framework of a molecule.

Experimental Protocol (¹H & ¹³C NMR)
Sample Preparation: Dissolve 5-10 mg of 4-Bromo-3-methoxybenzonitrile in approximately

0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent

solubilizing power for a wide range of organic compounds and its single, well-characterized

residual solvent peak.[3]
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Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (δ = 0.00 ppm).

Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or

higher) spectrometer. A higher field strength provides better signal dispersion, which is

crucial for resolving the closely spaced aromatic signals.

¹H NMR: Acquire with a sufficient number of scans to achieve a signal-to-noise ratio >100:1.

¹³C NMR: Acquire using a proton-decoupled pulse sequence to ensure each unique carbon

appears as a singlet. A longer acquisition time is necessary due to the low natural

abundance of the ¹³C isotope.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show four distinct signals: one for the methoxy group and

three for the aromatic protons.
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 7.7 d 1H H-2

This proton is

ortho to the

electron-

withdrawing

nitrile group and

will be

deshielded. It is

coupled only to

H-6, appearing

as a doublet.

~ 7.6 d 1H H-6

This proton is

ortho to the

bromine atom. It

is coupled only to

H-2 across the

ring, appearing

as a doublet with

a small coupling

constant.

~ 7.2 dd 1H H-5

This proton is

coupled to both

H-2 and H-6,

resulting in a

doublet of

doublets.

~ 3.9 s 3H -OCH₃ Methoxy protons

are typically

found in this

region and

appear as a

sharp singlet as

they have no
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adjacent protons

to couple with.[4]

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Due to molecular asymmetry, all eight carbon atoms are chemically non-equivalent and should

produce eight distinct signals.
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Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~ 156 C-3

Aromatic carbon attached to

the electronegative oxygen

atom, highly deshielded.

~ 135 C-6

Aromatic CH carbon adjacent

to the carbon bearing the

nitrile.

~ 132 C-5

Aromatic CH carbon between

the bromo- and nitrile-

substituted carbons.

~ 125 C-2
Aromatic CH carbon ortho to

the nitrile group.

~ 117 -C≡N

The nitrile carbon itself has a

characteristic chemical shift in

this region.

~ 115 C-4

Aromatic carbon directly

attached to bromine; its shift is

influenced by the heavy atom

effect.

~ 113 C-1
Aromatic carbon bearing the

nitrile group.

~ 56 -OCH₃

The methoxy carbon signal is

consistently found in this

region.

Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying the functional groups present in a molecule. The spectrum

provides a unique "fingerprint" based on the vibrational frequencies of chemical bonds.

Experimental Protocol (FT-IR)
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Method: Attenuated Total Reflectance (ATR) is the preferred method for a solid sample as it

requires minimal sample preparation and provides high-quality, reproducible data.

Acquisition: A small amount of the solid sample is placed directly on the ATR crystal. The

spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Predicted Key IR Absorption Bands
Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

~ 2230 Strong, Sharp C≡N Stretch Nitrile

3100 - 3000 Medium C-H Stretch Aromatic

2950 - 2850 Medium C-H Stretch Methoxy (-OCH₃)

~ 1580, ~1470 Medium-Strong C=C Stretch Aromatic Ring

~ 1250 Strong
C-O-C Asymmetric

Stretch
Aryl-alkyl ether

~ 1050 Strong
C-O-C Symmetric

Stretch
Aryl-alkyl ether

Below 1000 Medium-Strong C-Br Stretch Aryl Bromide

The most diagnostic peak is the sharp, strong absorption around 2230 cm⁻¹, which is highly

characteristic of the nitrile functional group.[5]

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula, offering definitive

proof of a compound's identity.

Experimental Protocol (MS)
Ionization Method: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical

Ionization (APCI) are suitable for this molecule.
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Analysis: High-resolution mass spectrometry (HRMS) is crucial. It provides a highly accurate

mass measurement, allowing for the unambiguous determination of the molecular formula

(C₈H₆BrNO).

Predicted Mass Spectrum
The key feature in the mass spectrum of a brominated compound is the isotopic signature of

bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.

This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.

m/z (Mass-to-Charge Ratio) Interpretation

~ 211 [M]⁺ (containing ⁷⁹Br)

~ 213 [M+2]⁺ (containing ⁸¹Br)

~ 196/198 [M - CH₃]⁺

~ 183/185 [M - CO]⁺

~ 132 [M - Br]⁺

The observation of the [M]⁺ and [M+2]⁺ ion cluster with approximately equal intensity is a

powerful diagnostic tool that validates the presence of a single bromine atom in the molecule.

The exact masses measured via HRMS can be used to confirm the elemental composition.

Conclusion
The structural identity of 4-Bromo-3-methoxybenzonitrile can be confidently established

through a synergistic application of NMR, IR, and Mass Spectrometry. The predicted data—a

¹H NMR spectrum with four distinct signals in their expected regions and splitting patterns, a

¹³C NMR spectrum showing eight unique carbon signals, a strong nitrile stretch in the IR

spectrum near 2230 cm⁻¹, and a characteristic 1:1 [M]⁺:[M+2]⁺ isotopic pattern in the mass

spectrum—provide a robust and self-validating analytical framework. Any experimental data

acquired for this compound should be critically compared against these predicted signatures to

ensure structural integrity and purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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